molecular formula C17H18ClNO B3939591 4-chloro-N-(4-phenylbutan-2-yl)benzamide

4-chloro-N-(4-phenylbutan-2-yl)benzamide

Cat. No.: B3939591
M. Wt: 287.8 g/mol
InChI Key: ZFCVHYZMIQDGQG-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-phenylbutan-2-yl)benzamide is a benzamide derivative characterized by a 4-chlorophenyl group linked via an amide bond to a 4-phenylbutan-2-ylamine moiety. Its structural framework allows for diverse applications, including pharmaceutical and materials science research. The compound’s synthesis typically involves selective reduction or coupling strategies, as seen in analogs like Bezafibrate derivatives .

Properties

IUPAC Name

4-chloro-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-13(7-8-14-5-3-2-4-6-14)19-17(20)15-9-11-16(18)12-10-15/h2-6,9-13H,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCVHYZMIQDGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-phenylbutan-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-phenylbutan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-(4-phenylbutan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as anti-inflammatory or analgesic actions .

Comparison with Similar Compounds

Table 1: Structural Features and Modifications

Compound Name Key Substituents/Modifications Functional Implications Reference
4-Chloro-N-(4-phenylbutan-2-yl)benzamide 4-Chlorobenzamide + 4-phenylbutan-2-yl amine Base structure for biological activity -
4-Chloro-N-(phenethyl)benzamide (Bezafibrate derivative) Hydroxy-2-methylpropan-2-yloxy phenethyl group Enhanced solubility; lipid-lowering activity
4-Chloro-N-(2,2,2-trichloroethyl)benzamide Trichloroethyl + thiourea groups Enzyme inhibition (GADD34:PP1) potential
4-Chloro-N-(sulfonyl)benzamide (1A) 4-Methylphenylsulfonyl + propyl group Improved thermal stability
5-(Azepane-1-sulfonyl)-2-chloro analog Azepane-sulfonyl group Potential CNS activity
N-[4-(Butan-2-yl)phenyl]benzamide 4-Chlorophenoxymethyl group Altered hydrophobicity

Key Observations :

  • Electron-Withdrawing Groups (e.g., chloro, sulfonyl) enhance stability and reactivity .
  • Bulkier Substituents (e.g., trichloroethyl, azepane-sulfonyl) may influence steric hindrance and biological target specificity .

Key Observations :

  • Low-Temperature Reductions (e.g., −15°C for Bezafibrate derivatives) improve chemoselectivity .
  • Thiourea Formation requires controlled conditions to avoid side reactions .

Key Observations :

  • Chlorine Substituents enhance antimicrobial activity by increasing electronegativity .
  • Thiourea Moieties enable enzyme inhibition via metal coordination or hydrogen bonding .

Physicochemical and Material Properties

Table 4: Physical and Material Characteristics

Compound Name Key Properties Application Context Reference
This compound Crystalline solid, m.p. ~120–125°C Pharmaceutical intermediate -
NLO-active chalcone derivative High hyperpolarizability (β = 8.2 × 10⁻³⁰ esu) Optical device fabrication
Metal complexes (e.g., Ni(II), Pd(II)) Chelation via carbamothioyl groups Catalysis/sensor development

Key Observations :

  • NLO Activity correlates with extended π-conjugation in chalcone derivatives .
  • Metal Coordination stabilizes benzamide derivatives for catalytic uses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-N-(4-phenylbutan-2-yl)benzamide
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4-chloro-N-(4-phenylbutan-2-yl)benzamide

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